molecular formula C5H4F3N3S B12115163 3-((Trifluoromethyl)thio)pyrazin-2-amine

3-((Trifluoromethyl)thio)pyrazin-2-amine

Katalognummer: B12115163
Molekulargewicht: 195.17 g/mol
InChI-Schlüssel: NTDSIXQAUAIZDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((Trifluoromethyl)thio)pyrazin-2-amine is an organic compound with the molecular formula C5H4F3N3S It is characterized by the presence of a trifluoromethylthio group attached to a pyrazin-2-amine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the palladium(II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth(III) chloride . This reaction is crucial for activating the trifluoromethanesulfanylamide, enabling the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for 3-((Trifluoromethyl)thio)pyrazin-2-amine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-((Trifluoromethyl)thio)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-((Trifluoromethyl)thio)pyrazin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism by which 3-((Trifluoromethyl)thio)pyrazin-2-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-((Trifluoromethyl)thio)pyrazin-2-amine is unique due to the presence of both the trifluoromethyl and thio groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C5H4F3N3S

Molekulargewicht

195.17 g/mol

IUPAC-Name

3-(trifluoromethylsulfanyl)pyrazin-2-amine

InChI

InChI=1S/C5H4F3N3S/c6-5(7,8)12-4-3(9)10-1-2-11-4/h1-2H,(H2,9,10)

InChI-Schlüssel

NTDSIXQAUAIZDJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=N1)N)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.